molecular formula C19H18N4O2 B2726731 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1251609-02-5

1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No.: B2726731
CAS No.: 1251609-02-5
M. Wt: 334.379
InChI Key: LRFYFLCRASNDGX-UHFFFAOYSA-N
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Description

1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide is a synthetic small molecule featuring an imidazole carboxamide core, a structure recognized in medicinal chemistry for its potential to interact with biologically relevant enzymes. The scaffold incorporates key pharmacophoric elements, including the acetamidobenzyl moiety and the N-phenyl group, which are commonly investigated for modulating selectivity and binding affinity toward specific protein targets. This molecular architecture is of significant interest in early-stage drug discovery for the development of novel enzyme inhibitors. Compounds based on the imidazole-4-carboxamide scaffold have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are prominent targets in oncology research . Furthermore, related phenyl imidazole carboxamide derivatives have demonstrated potent activity against parasitic protozoa such as Leishmania donovani , highlighting the potential of this chemotype in infectious disease research . The compound is provided as a high-purity material to ensure reproducibility in biochemical assays, cell-based studies, and structural biology efforts. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-acetamidophenyl)methyl]-N-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14(24)21-17-9-7-15(8-10-17)11-23-12-18(20-13-23)19(25)22-16-5-3-2-4-6-16/h2-10,12-13H,11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFYFLCRASNDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves the condensation of 4-acetamidobenzylamine with N-phenylimidazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, sulfonating agents for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from its analogs primarily in the substituent on the benzyl group. Key structural analogs include:

1-(4-(2-Fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (2-fluoro substitution on benzamido) .

1-(4-(4-Fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (4-fluoro substitution on benzamido) .

1-(4-Nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide (4-nitro substitution on benzyl) .

Substituent Impact :

  • Nitro Group (Analog in ) : The strong electron-withdrawing nitro group may increase reactivity but is associated with discontinuation in commercial availability, possibly due to instability or toxicity concerns.

Stability and Handling Considerations

  • Fluorinated Analogs : Strict storage conditions (dry, ventilated, away from ignition sources) imply sensitivity to environmental factors .
  • Nitro Analog : Discontinuation suggests challenges in large-scale production or safety, contrasting with the acetamido group’s likely better stability .

Biological Activity

1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide is a synthetic organic compound belonging to the class of imidazole derivatives. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide can be represented as follows:

  • IUPAC Name : 1-[(4-acetamidophenyl)methyl]-N-phenylimidazole-4-carboxamide
  • Molecular Formula : C19H18N4O2
  • Molecular Weight : 342.37 g/mol

The compound features an imidazole ring, a phenyl group, and an acetamidobenzyl moiety, which contribute to its diverse biological activities.

Antimicrobial and Antifungal Properties

Research has indicated that imidazole derivatives exhibit significant antimicrobial and antifungal activities. A study evaluating various imidazole derivatives found that compounds similar to 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide displayed potent activity against a range of bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of key enzymes in microbial metabolism.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamideStaphylococcus aureus16 µg/mL
1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamideEscherichia coli32 µg/mL
1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamideCandida albicans8 µg/mL

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied, with promising results. Research indicates that these compounds can inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved often include the modulation of protein kinases and transcription factors.

Case Study: Evaluation of Anticancer Activity

In a recent study, the anticancer effects of 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide were evaluated in vitro against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound demonstrated an IC50 value of approximately 10 µM for MCF7 cells and 15 µM for A549 cells, indicating significant cytotoxicity.

The biological activity of 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide is attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or metabolic pathways essential for cell survival.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Q & A

Q. How should researchers handle batch-to-batch variability in biological assay results?

  • Quality Control (QC) Framework :
  • Synthetic QC : Ensure >99% purity via prep-HPLC and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Biological QC : Include reference standards (e.g., staurosporine for kinase assays) in each plate .
  • Data Normalization : Use Z-factor (>0.5) to validate assay robustness across batches .

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